molecular formula C4H3NOS B1581984 Isothiazole-5-carbaldehyde CAS No. 5242-57-9

Isothiazole-5-carbaldehyde

Cat. No. B1581984
CAS RN: 5242-57-9
M. Wt: 113.14 g/mol
InChI Key: TVFJIXAFZXREJQ-UHFFFAOYSA-N
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Description

Isothiazole-5-carbaldehyde, also known as 1,2-thiazole-5-carbaldehyde, is an organic compound with the molecular formula C4H3NOS . It is a derivative of isothiazole, a five-membered sulfur heterocycle that is widely utilized in medicinal chemistry and organic synthesis due to the unique properties of two electronegative heteroatoms in a 1,2-relationship .


Molecular Structure Analysis

Isothiazole-5-carbaldehyde has a five-membered ring structure that includes one sulfur and one nitrogen atom . The ring is unsaturated and features an S-N bond . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .


Chemical Reactions Analysis

Isothiazoles have shown a wide range of reactivity. New functionalization strategies have been developed through both cross-coupling and direct C–H activation chemistry . Additionally, transition-metal-free reactions and ring rearrangement reactions have been reported .


Physical And Chemical Properties Analysis

Isothiazole-5-carbaldehyde has a molecular weight of 113.138 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 100.7±23.0 °C at 760 mmHg . The compound’s exact mass is 112.993530, and it has a vapour pressure of 36.3±0.2 mmHg at 25°C .

Scientific Research Applications

Synthesis and Reactivity

  • Five-Membered Ring Systems with N & S (Se) Atoms : The reaction of zirconium metallacycles is used to produce a variety of main group heterocycles, including isothiazoles. The formation of a carbon-carbon bond in the 4-position of an isothiazole was carried out using 4-magnesioisothiazole, which was prepared through a metal halogen exchange reaction (Tanaka, 1990).

  • Synthesis of 1,6,6aλ4-Triheterapentalenes from Isothiazole-5-Carbaldehyde : This study describes the synthesis of 1,6,6aλ4-triheterapentalenes from isothiazole-5-carbaldehyde, showcasing the reactivity and versatility of this compound in heterocyclic synthesis (Briggs, Czyżewski, & Reid, 1979).

  • Isothiazoles in Biologically Active Substances and Ligands : This review highlights the intensive development in the chemistry of isothiazoles, noting their high biological activity and potential as new drugs and plant protection chemicals. Isothiazoles have been shown to be synergists of bioactive substances, which is particularly important in cancer chemotherapy (Kletskov et al., 2019).

  • Fluorine-Containing Derivatives Synthesis : This research describes the synthesis of fluorine-containing derivatives of isothiazoles, highlighting their potential synergistic effect in compositions with insecticides (Petkevich et al., 2018).

Applications in Molecular Chemistry

  • Molecular Rearrangements in 1,2,3-Triazoles : The study explores the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde, demonstrating the potential for molecular rearrangements in this class of compounds (L'abbé et al., 1990).

  • Recent Advances in Mononuclear Isothiazoles : This chapter provides a comprehensive survey of the chemistry of isothiazoles, including their physicochemical properties and various chemical reactions, reflecting the versatility of these compounds in molecular chemistry (Wooldridge, 1972).

Novel Route to Fused Isothiazoles

  • Formation of Benzisothiazole Rings : The study discusses the reaction of oxime-thiophenolate ligands leading to the formation of benzisothiazole rings, showcasing the innovative routes in synthesizing complex heterocyclic structures (Fierro et al., 2006).

Safety And Hazards

While specific safety and hazard information for isothiazole-5-carbaldehyde was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

1,2-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NOS/c6-3-4-1-2-5-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFJIXAFZXREJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200438
Record name 5-Isothiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazole-5-carbaldehyde

CAS RN

5242-57-9
Record name 5-Isothiazolecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005242579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isothiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazole-5-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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